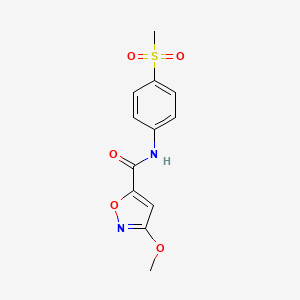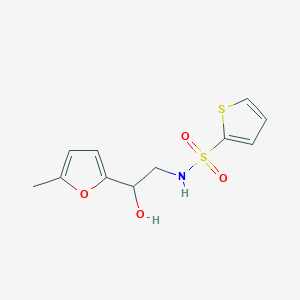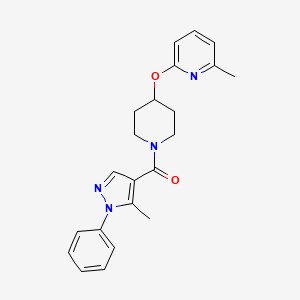![molecular formula C18H25N3O3S B2441718 N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415586-50-2](/img/structure/B2441718.png)
N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as PTIO, is a nitric oxide scavenger that is widely used in scientific research. This compound has been shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide works by reacting with nitric oxide to form a stable nitroxide radical. This reaction effectively scavenges nitric oxide and prevents it from interacting with other molecules in the body. The nitroxide radical formed by this compound is stable and can be easily detected using electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of nitric oxide in macrophages and endothelial cells. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide in lab experiments is its ability to scavenge nitric oxide without affecting other signaling molecules. This specificity allows researchers to study the role of nitric oxide in various biological processes without confounding factors. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound can be toxic to cells, and care must be taken when using this compound in experiments.
Future Directions
There are many potential future directions for research involving N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One area of interest is the role of nitric oxide in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could be used to study the effects of nitric oxide on neuronal function and survival in these diseases. Additionally, this compound could be used to study the role of nitric oxide in cancer progression and metastasis. Finally, this compound could be used to develop new therapies for diseases that involve nitric oxide dysregulation, such as sepsis and inflammatory bowel disease.
Conclusion:
In conclusion, N-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, or this compound, is a nitric oxide scavenger that has a wide range of applications in scientific research. This compound can be used to study the role of nitric oxide in various biological processes and has potential applications in the development of new therapies for diseases that involve nitric oxide dysregulation. While there are limitations to using this compound in lab experiments, its specificity and stability make it a valuable tool for researchers.
Synthesis Methods
The synthesis of N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves the reaction of N-phenylhydroxylamine with 4-thiomorpholin-4-yloxan-4-ylmethyl chloride. The resulting product is then treated with oxalic acid to form this compound. This synthesis method has been well-established and is widely used in laboratories worldwide.
Scientific Research Applications
N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is commonly used in scientific research as a nitric oxide scavenger. Nitric oxide is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. By scavenging nitric oxide, this compound can be used to study the role of nitric oxide in various biological processes.
properties
IUPAC Name |
N'-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-16(17(23)20-15-4-2-1-3-5-15)19-14-18(6-10-24-11-7-18)21-8-12-25-13-9-21/h1-5H,6-14H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJXHPFHXSWPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)
![N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea](/img/structure/B2441637.png)
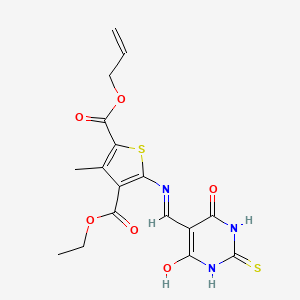
![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide](/img/structure/B2441640.png)
![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)
![2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441644.png)
![Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2441645.png)
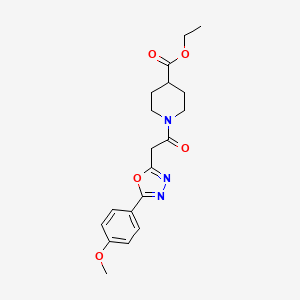
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2441649.png)
